L-Fuconic acid sodium salt is a sodium salt derivative of L-fuconic acid, a six-carbon sugar acid. It is notable for its biological significance and potential applications in various scientific fields. The compound is classified under the category of aldonate sugars and is recognized for its role in microbial metabolism. The molecular formula for L-fuconic acid sodium salt is , with a molecular weight of approximately 202.14 g/mol .
L-Fuconic acid sodium salt can be derived from natural sources such as brown seaweeds, where L-fucose is abundant. It can also be synthesized through chemical processes, primarily involving the oxidation of L-fucose. This compound falls within the broader classification of organic compounds known as carbohydrates and is specifically categorized as a sugar acid due to its carboxylic acid functional group .
L-Fuconic acid sodium salt can be synthesized using two primary methods:
The molecular structure of L-fuconic acid sodium salt can be represented as follows:
C[C@@H]([C@H]([C@H]([C@@H](C(=O)[O-])O)O)O)O.[Na+] .The compound features a six-carbon backbone with multiple hydroxyl groups and a carboxylate group, which contribute to its solubility and reactivity.
L-Fuconic acid sodium salt participates in several chemical reactions:
L-Fuconic acid sodium salt plays a critical role in metabolic pathways involving sugars like fructose and mannose. Upon entering metabolic pathways, it undergoes various transformations leading to the production of energy and essential biomolecules. The compound interacts with enzymes that catalyze oxidation and reduction processes within these pathways, highlighting its importance in cellular metabolism .
L-Fuconic acid sodium salt has diverse applications across various scientific fields:
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: